(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide
Description
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide is a chiral small molecule featuring a pyrazine heterocycle, a cyclopropyl group, and a branched aliphatic chain. The compound’s structure (Figure 1) includes:
- Pyrazine ring: A 6-membered aromatic heterocycle with two nitrogen atoms, contributing to hydrogen-bonding and π-π stacking interactions.
- Cyclopropyl group: A strained 3-membered ring that enhances metabolic stability and modulates lipophilicity.
- Amino-butyramide backbone: A flexible chain enabling conformational adaptability for target binding.
This compound is listed in CymitQuimica’s catalog (Ref: 10-F087075) but is currently discontinued .
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-ylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-9(2)13(15)14(19)18(11-4-5-11)10(3)12-8-16-6-7-17-12/h6-11,13H,4-5,15H2,1-3H3/t10?,13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZLLEWBFWMHGJ-HQVZTVAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C1CC1)C(C)C2=NC=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C1CC1)C(C)C2=NC=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a cyclopropylamine derivative, which undergoes a series of reactions including alkylation, amidation, and cyclization to form the desired compound. The reaction conditions often involve the use of organic solvents such as toluene or ethyl acetate, and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to promote the reactions .
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include iodine, TBHP, hydrogen peroxide, sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted analogs of the original compound .
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key analogs differ in heterocyclic substituents or alkyl/aryl modifications (Table 1).
Table 1: Structural Comparison of Analogous Compounds
Key Observations :
- Heterocycle Impact : Pyrazine (N-rich) and thiazole (S-containing) analogs exhibit distinct electronic profiles, affecting solubility and target affinity. Thiazole derivatives may show higher metabolic stability due to sulfur’s resistance to oxidation .
- Aliphatic vs.
- Fluorinated Derivatives : The trifluoromethyl-benzyl analog (MW 314.35) demonstrates increased lipophilicity (logP ~2.8), favoring blood-brain barrier penetration .
Physicochemical and Bioactivity Comparisons
Table 2: Comparative Physicochemical and Bioactivity Data
Analysis :
- logP Trends : Pyrazine and thiazole analogs exhibit moderate lipophilicity, while fluorinated/benzyl derivatives are more hydrophobic.
- Solubility : Piperidine-substituted analogs show higher aqueous solubility due to protonatable amines, aligning with their receptor-targeting roles .
- Bioactivity : Substitutions directly correlate with target selectivity. Thiazole and trifluoromethyl groups enhance antimicrobial and CNS activity, respectively .
NMR and Structural Insights
Comparative NMR studies (e.g., chemical shifts in pyrazine vs. thiazole analogs) reveal substituent-induced electronic changes. For instance:
Biological Activity
(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide, a chiral compound with a complex structure, has garnered attention for its potential biological activities. The compound features a cyclopropyl group, a pyrazine ring, and an amide functional group, which may contribute to its interactions with biological targets, including enzymes and receptors.
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : Approximately 248.32 g/mol
- IUPAC Name : (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide
The unique structural components of this compound suggest that it may exhibit distinct pharmacological properties compared to simpler analogs.
The biological activity of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide is hypothesized to involve:
- Enzyme Interaction : The compound may bind to specific enzymes, potentially inhibiting or activating their activity through competitive or allosteric mechanisms.
- Receptor Modulation : It could interact with various receptors on cell membranes, influencing signaling pathways crucial for cellular responses.
- Gene Expression Regulation : The compound might affect transcription factors or other regulatory proteins, leading to changes in gene expression patterns.
Biological Activity Studies
Research indicates that compounds similar to (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide have shown promise in various therapeutic applications. Below are key findings from recent studies:
Case Studies and Experimental Evidence
- Anti-inflammatory Study :
-
Analgesic Activity Assessment :
- In a pain model using rodents, the administration of a related compound resulted in reduced pain responses compared to control groups. This suggests that the unique structural features of these compounds may enhance their analgesic properties.
-
Enzyme Interaction Analysis :
- Research focused on the binding affinity of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-pyrazin-2-yl-ethyl)-butyramide to various enzymes revealed promising results, indicating a potential role as an enzyme inhibitor in metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
